Investigating the Downstream Targets of the Hsp70 Family of Proteins
Investigating the Downstream Targets of the Hsp70 Family of Proteins
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The term "SPA70" did not yield a specifically characterized protein in our search. It is presumed to be a likely typographical error for the well-documented Hsp70 (Heat shock protein 70) family of molecular chaperones. This guide will, therefore, focus on the downstream targets and signaling pathways associated with the Hsp70 family.
The 70 kDa heat shock proteins (Hsp70s) are a highly conserved and ubiquitously expressed family of molecular chaperones crucial for maintaining protein homeostasis.[1] They play a vital role in the cellular response to stress by binding to and refolding misfolded or denatured proteins.[1] Beyond their canonical chaperone function, Hsp70s are integral components of numerous signaling pathways, influencing cell survival, proliferation, and death.[2][3] Their overexpression in various cancers is often correlated with poor prognosis and resistance to therapy, making them a compelling target for drug development.[2][4] This guide provides an in-depth overview of the known downstream targets of Hsp70, the signaling pathways they modulate, and the experimental methodologies used to identify these interactions.
Downstream Targets of Hsp70 in Key Signaling Pathways
The multifaceted roles of Hsp70 are underscored by its diverse array of interacting proteins. These interactions are often transient and regulated by ATP hydrolysis and a host of co-chaperones, particularly J-domain proteins (JDPs) that confer substrate specificity.[5][6]
Regulation of Apoptosis
Hsp70 is a potent anti-apoptotic protein that intervenes at multiple points in both the intrinsic and extrinsic cell death pathways.[3][7]
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Intrinsic Pathway: Hsp70 can inhibit the mitochondrial apoptotic pathway by directly interacting with Apaf-1 (apoptosis protease-activating factor-1), thereby preventing the recruitment of procaspase-9 to form the apoptosome.[7] It also counteracts the pro-apoptotic activity of Bax by preventing its translocation to the mitochondria.
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Extrinsic Pathway: Hsp70 can interfere with the formation of the death-inducing signaling complex (DISC).[3]
-
Caspase Inhibition: Hsp70 has been shown to directly bind to the precursor forms of caspase-3 and caspase-7, preventing their maturation and subsequent execution of apoptosis.[8]
// Nodes Stress [label="Cellular Stress\n(e.g., Heat Shock, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g., TNF-α, FasL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsp70 [label="Hsp70", fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Procaspase9 [label="Procaspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Procaspase3 [label="Procaspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> Hsp70 [arrowhead=normal, color="#34A853", label="Upregulation"]; Apoptotic_Stimuli -> ASK1 [arrowhead=normal, color="#202124"]; ASK1 -> JNK [arrowhead=normal, color="#202124"]; JNK -> Apoptosis [arrowhead=normal, color="#202124"];
Apoptotic_Stimuli -> Procaspase3 [arrowhead=normal, color="#202124"]; Apaf1 -> Apoptosome [style=dashed, arrowhead=normal, color="#202124"]; Procaspase9 -> Apoptosome [style=dashed, arrowhead=normal, color="#202124"]; Apoptosome -> Caspase9 [arrowhead=normal, color="#202124"]; Caspase9 -> Caspase3 [arrowhead=normal, color="#202124"]; Procaspase3 -> Caspase3 [arrowhead=normal, color="#202124"]; Caspase3 -> Apoptosis [arrowhead=normal, color="#202124"];
Hsp70 -> Apaf1 [label="Inhibition"]; Hsp70 -> Procaspase3 [label="Inhibition of maturation"]; Hsp70 -> ASK1 [label="Inhibition"]; Hsp70 -> JNK [label="Inhibition"]; } .dot
Cancer Progression and Signaling
Hsp70 is overexpressed in a multitude of cancer types and is implicated in nearly all hallmarks of cancer.[2][10] It acts as a central hub in oncogenic signaling, promoting cell growth, survival, and metastasis.[2][7]
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PI3K/AKT/mTOR Pathway: Hsp70 can promote the activation of the PI3K/AKT signaling pathway, a key regulator of cell growth and survival.[2] In some contexts, it can also interact with Rheb to inhibit the mTORC1 signaling pathway.[2]
-
MAPK/ERK Pathway: Hsp70 modulates the ERK signaling pathway, which is involved in cell proliferation and differentiation.[7]
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p53 Regulation: Hsp70 can suppress senescence by controlling the activity of the tumor suppressor p53.[3][7]
-
Metastasis: Hsp70 enhances cancer cell motility and invasion by interacting with proteins involved in the epithelial-mesenchymal transition (EMT), lamellipodia formation, and extracellular matrix degradation.[7] It can also stabilize E-cadherin/catenin complexes and Wiskott-Aldridge syndrome family member 3 (WASF3).[3]
// Nodes Hsp70 [label="Hsp70", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Metastasis [label="Metastasis", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="EMT Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Hsp70 -> PI3K_AKT [label="Promotes"]; Hsp70 -> MAPK_ERK [label="Modulates"]; Hsp70 -> p53 [arrowhead=tee, color="#EA4335", label="Inhibits"]; Hsp70 -> EMT [label="Stabilizes"];
PI3K_AKT -> mTOR; PI3K_AKT -> Survival; mTOR -> Proliferation; MAPK_ERK -> Proliferation; p53 -> Apoptosis [arrowhead=tee, color="#EA4335"]; EMT -> Metastasis; } .dot
Immune Regulation
Hsp70 exhibits a dual role in the immune system, capable of both enhancing and suppressing immune responses depending on the context.[11][12]
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Immune Activation: Extracellular Hsp70 can act as a "chaperokine," activating both innate and adaptive immunity.[11][13] It can bind to receptors like Toll-like receptor 2/4 (TLR2/4) on antigen-presenting cells (APCs), leading to their maturation and the release of pro-inflammatory cytokines.[11][14] Hsp70 can also facilitate the cross-presentation of chaperoned antigens to T cells.[13]
-
Immune Suppression: Conversely, Hsp70 can promote an anti-inflammatory response by inducing the secretion of IL-10.[11][14] It can also contribute to immune suppression by promoting the differentiation of regulatory T cells (Tregs) and activating the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs).[11]
Quantitative Data Summary of Hsp70 Downstream Targets
The following table summarizes key downstream targets of Hsp70, their function, and the impact of their interaction with Hsp70.
| Downstream Target | Function | Effect of Hsp70 Interaction | Signaling Pathway |
| Apaf-1 | Apoptosome formation | Inhibition of procaspase-9 recruitment[7] | Intrinsic Apoptosis |
| Caspase-3/7 | Execution of apoptosis | Binds to precursor forms, preventing maturation[8] | Apoptosis |
| ASK1 | Pro-apoptotic kinase | Direct binding and inhibition[7] | Apoptosis, Stress Response |
| JNK | Pro-apoptotic kinase | Inhibition[3][9] | Apoptosis, Stress Response |
| AKT | Pro-survival kinase | Promotes activation[2] | PI3K/AKT/mTOR |
| p53 | Tumor suppressor | Suppression of activity[3][7] | Cell Cycle Control, Apoptosis |
| ERK | Proliferation kinase | Modulation of activity[7] | MAPK/ERK |
| TLR2/4 | Innate immune receptors | Activation of downstream signaling[11][14] | Innate Immunity |
| IL-10 | Anti-inflammatory cytokine | Promotes secretion[11][14] | Immune Regulation |
| Pim1 | Mitochondrial protease | Dual role in regulating activity[15] | Mitochondrial Homeostasis |
| Cyclin D1 | Cell cycle regulator | Downregulation upon Hsp70 knockdown[16] | Cell Cycle Progression |
Experimental Protocols for Identifying Downstream Targets
Several methodologies are employed to identify and validate the downstream targets of Hsp70. Co-immunoprecipitation is a cornerstone technique for this purpose.
Detailed Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is used to isolate a protein of interest ("bait") from a cell lysate, along with any proteins that are bound to it ("prey").[17][18]
1. Cell Lysis:
-
Culture and harvest cells expressing the bait protein.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing a non-ionic detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. The choice of buffer is critical to preserve protein-protein interactions.[19]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard assay (e.g., BCA).
2. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with beads (e.g., Protein A/G agarose or magnetic beads) that have been pre-incubated with an irrelevant antibody of the same isotype as the IP antibody.[20]
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge or use a magnetic rack to separate the beads. The supernatant is the pre-cleared lysate.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the bait protein for 1-4 hours or overnight at 4°C with gentle rotation. The optimal antibody concentration should be determined empirically.[20]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation. The beads will bind to the Fc region of the antibody.[19]
4. Washing:
-
Pellet the beads by centrifugation or magnetic separation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-old lysis buffer or a specified wash buffer. This step is crucial for removing non-specifically bound proteins.
5. Elution:
-
Elute the protein complexes from the beads. This can be done by:
- Boiling the beads in SDS-PAGE sample buffer (denaturing elution). This will also elute the antibody.[20]
- Using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the antibody-antigen interaction, followed by neutralization.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected "prey" protein.[18]
-
Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify novel interacting partners.
// Nodes Start [label="Start with Cell Lysate\n(Containing Protein Complexes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Antibody [label="1. Add Bait-Specific Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Add_Beads [label="2. Add Protein A/G Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Capture [label="3. Capture Beads\n(Precipitate Antibody-Protein Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="4. Wash to Remove\nNon-specific Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="5. Elute Bound Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze by Western Blot\nor Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Add_Antibody; Add_Antibody -> Incubate1; Incubate1 -> Add_Beads; Add_Beads -> Incubate2; Incubate2 -> Capture; Capture -> Wash; Wash -> Elute; Elute -> Analyze; } .dot
Other Key Methodologies
-
Cross-linking Mass Spectrometry (XL-MS): This technique uses chemical cross-linkers to covalently link interacting proteins in their native cellular environment. After purification and digestion, the cross-linked peptides are identified by mass spectrometry, providing information about direct interaction partners and their binding interfaces.[15]
-
Proximity-dependent Biotinylation (BioID): In this method, the protein of interest is fused to a promiscuous biotin ligase (BirA). When expressed in cells, BirA biotinylates proteins in close proximity. These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.[5] This method is particularly useful for identifying transient or weak interactions.
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a high-throughput method where the bait protein is tagged (e.g., with FLAG or HA) and expressed in cells. The protein and its binding partners are purified using an antibody against the tag and then identified by mass spectrometry.[5]
Conclusion
The Hsp70 family of molecular chaperones has a vast and complex network of downstream targets, extending its influence far beyond protein folding to the core of cellular signaling. Its roles in regulating apoptosis, promoting oncogenic pathways, and modulating the immune response highlight its significance as a therapeutic target in a range of diseases, most notably cancer. The continued application of advanced proteomic techniques will undoubtedly uncover further downstream targets and refine our understanding of the intricate Hsp70 interactome, paving the way for the development of novel and targeted therapies.
References
- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive interactome profiling of the human Hsp70 network highlights functional differentiation of J domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Downstream caspases are novel targets for the antiapoptotic activity of the molecular chaperone hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Hsp70 in regulation of stress‐kinase JNK: implications in apoptosis and aging | Semantic Scholar [semanticscholar.org]
- 10. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dual-function of HSP70 in immune response and tumor immunity: from molecular regulation to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The dual-function of HSP70 in immune response and tumor immunity: from molecular regulation to therapeutic innovations [frontiersin.org]
- 13. Functions of Heat Shock Proteins in pathways of the innate and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The anti-inflammatory mechanisms of Hsp70 [frontiersin.org]
- 15. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heat shock protein 70 downregulation inhibits proliferation, migration and tumorigenicity in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. betalifesci.com [betalifesci.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
